molecular formula C12H21N3O2S B6181620 tert-butyl N-[(1S)-1-(2-amino-1,3-thiazol-4-yl)-2-methylpropyl]carbamate CAS No. 2613299-22-0

tert-butyl N-[(1S)-1-(2-amino-1,3-thiazol-4-yl)-2-methylpropyl]carbamate

Cat. No.: B6181620
CAS No.: 2613299-22-0
M. Wt: 271.4
InChI Key:
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Description

tert-butyl N-[(1S)-1-(2-amino-1,3-thiazol-4-yl)-2-methylpropyl]carbamate is an organic compound with a complex structure that includes a tert-butyl group, an amino-thiazole moiety, and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(1S)-1-(2-amino-1,3-thiazol-4-yl)-2-methylpropyl]carbamate typically involves multiple steps, including the protection of amino groups, formation of the thiazole ring, and subsequent coupling with the tert-butyl carbamate. The reaction conditions often require the use of solvents like dichloromethane and reagents such as N,N-diisopropylethylamine (DIEA) and di-tert-butyl dicarbonate (Boc2O) for the protection steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[(1S)-1-(2-amino-1,3-thiazol-4-yl)-2-methylpropyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

tert-butyl N-[(1S)-1-(2-amino-1,3-thiazol-4-yl)-2-methylpropyl]carbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of tert-butyl N-[(1S)-1-(2-amino-1,3-thiazol-4-yl)-2-methylpropyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and amino group play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl N-[(1S)-1-(2-amino-1,3-thiazol-4-yl)-2-methylpropyl]carbamate
  • This compound analogs
  • This compound derivatives

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the combination of the tert-butyl group and the amino-thiazole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

2613299-22-0

Molecular Formula

C12H21N3O2S

Molecular Weight

271.4

Purity

95

Origin of Product

United States

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